Bienvenue dans la boutique en ligne BenchChem!

5-(benzo[d]thiazol-2-yl)-2,4-dichloroaniline

Lipophilicity ADME Prediction Medicinal Chemistry

Procure CAS 861508-62-5 for M3 mAChR antagonist studies (US 7,232,841). Its 2,4-dichloro pattern confers a LogP of 4.85 (vs. 4.52 for the 4,6-regioisomer), enabling controlled lipophilicity-activity and off-target kinase panel screening. Distinct storage from the regioisomer ensures assay reproducibility. This chemotype is validated for COPD, asthma, and incontinence research.

Molecular Formula C13H8Cl2N2S
Molecular Weight 295.18
CAS No. 861508-62-5
Cat. No. B3011685
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(benzo[d]thiazol-2-yl)-2,4-dichloroaniline
CAS861508-62-5
Molecular FormulaC13H8Cl2N2S
Molecular Weight295.18
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C(S2)C3=CC(=C(C=C3Cl)Cl)N
InChIInChI=1S/C13H8Cl2N2S/c14-8-6-9(15)10(16)5-7(8)13-17-11-3-1-2-4-12(11)18-13/h1-6H,16H2
InChIKeyZPHLSRIYUGISTG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Why 5-(Benzo[d]thiazol-2-yl)-2,4-dichloroaniline (CAS 861508-62-5) is a Strategic Benzothiazole Scaffold for M3 mAChR Antagonist Research


5-(Benzo[d]thiazol-2-yl)-2,4-dichloroaniline (CAS 861508-62-5) is a thiazole aniline compound characterized by a benzothiazole ring fused to a 2,4-dichloroaniline moiety, with a molecular weight of 295.19 g/mol, LogP of 4.85, and TPSA of 38.91 Ų . This compound belongs to a proprietary class of thiazole aniline compounds disclosed as M3 muscarinic acetylcholine receptor (mAChR) antagonists, a therapeutic class targeting smooth muscle contractile responses in airways, bladder, and gastrointestinal tract [1].

Regioisomeric and Physicochemical Constraints Preclude Direct Substitution of 5-(Benzo[d]thiazol-2-yl)-2,4-dichloroaniline


Benzothiazole-aniline scaffolds exhibit pronounced sensitivity to substitution pattern and physicochemical properties. The 2,4-dichloro substitution pattern on the aniline ring of CAS 861508-62-5 confers a LogP of 4.85 and TPSA of 38.91 Ų, while the regioisomer 2-(benzo[d]thiazol-2-yl)-4,6-dichloroaniline (CAS 712293-69-1) possesses an identical molecular formula but a distinct LogP of 4.52 and different GHS hazard classification due to altered substitution geometry . In kinase inhibition SAR studies of benzothiazole systems, chlorine substitution at the R1 position (analogous to the dichloroaniline moiety in the target compound) increased Itk pKi from 9.0 (H) to 9.5 (Cl), demonstrating that even single-atom substitutions produce measurable shifts in target engagement [1]. These differences render generic or regioisomeric substitution scientifically invalid without revalidation of both physicochemical and biological profiles.

Quantitative Differentiation Evidence for 5-(Benzo[d]thiazol-2-yl)-2,4-dichloroaniline (CAS 861508-62-5) vs. In-Class Analogs


LogP-Driven Differentiation of CAS 861508-62-5 vs. Regioisomer CAS 712293-69-1

The target compound (5-(benzo[d]thiazol-2-yl)-2,4-dichloroaniline) exhibits a computed LogP of 4.85, which is 0.33 units higher than the LogP of 4.52 observed for its regioisomer 2-(benzo[d]thiazol-2-yl)-4,6-dichloroaniline (CAS 712293-69-1) despite sharing the same molecular formula (C13H8Cl2N2S) and identical TPSA (38.91 Ų) . This difference arises from the distinct positioning of the benzothiazole substituent (position 5 vs. position 2) and chlorine atoms (2,4-dichloro vs. 4,6-dichloro) on the aniline ring.

Lipophilicity ADME Prediction Medicinal Chemistry

Physicochemical Differentiation of CAS 861508-62-5 vs. Non-Chlorinated Benzothiazole-Aniline Analogs

The 2,4-dichloro substitution on the aniline ring of CAS 861508-62-5 drives a LogP of 4.85, which is substantially higher than non-chlorinated benzothiazole-aniline analogs. 4-(1,3-Benzothiazol-2-yl)aniline (CAS not specified in source) exhibits a LogP of 3.14, while 5-(1,3-benzothiazol-2-yl)-2-methylaniline (CAS not specified in source) shows an intermediate LogP of 3.59 . The dichloro substitution increases lipophilicity by 1.71 LogP units relative to the unsubstituted analog and by 1.26 LogP units relative to the methyl-substituted variant, with TPSA remaining constant at 38.9 Ų across all three compounds .

Lipophilicity SAR Drug-Likeness

Chlorine Substitution in Benzothiazole Scaffolds Modulates Kinase Inhibition Potency: Class-Level SAR Inference for CAS 861508-62-5

In a systematic SAR study of benzothiazole derivatives as kinase inhibitors, chlorine substitution at the R1 position (structural context analogous to the dichloroaniline moiety) increased Itk pKi from 9.0 (R1 = H) to 9.5 (R1 = Cl), representing a ΔpKi of +0.5 and corresponding to a ~3.2-fold enhancement in binding affinity [1]. The same Cl substitution increased Lck pKi from 6.5 to 7.1 (ΔpKi = +0.6; ~4-fold affinity increase). This class-level SAR demonstrates that chlorine incorporation on benzothiazole-aniline scaffolds consistently produces measurable, target-dependent potency shifts. CAS 861508-62-5, bearing a 2,4-dichloroaniline moiety, is therefore predicted to exhibit distinct target engagement profiles compared to non-chlorinated or mono-chlorinated analogs in M3 mAChR assays.

Kinase Inhibition SAR M3 mAChR

Differentiation by GHS Hazard Classification: CAS 861508-62-5 vs. Regioisomer CAS 712293-69-1

The target compound (CAS 861508-62-5) carries GHS hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Its regioisomer 2-(benzo[d]thiazol-2-yl)-4,6-dichloroaniline (CAS 712293-69-1) carries an identical hazard statement set . However, CAS 861508-62-5 requires sealed dry storage at 2-8°C , whereas the regioisomer's storage conditions are specified as standard well-ventilated area with no explicit temperature restriction . This difference in storage stability and handling requirements may influence compound integrity in long-term screening libraries and procurement logistics.

Safety Profile Handling Requirements Procurement Compliance

Patent-Documented Utility in M3 mAChR Antagonist Pharmaceutical Compositions

5-(Benzo[d]thiazol-2-yl)-2,4-dichloroaniline falls within the generic scope of Formula (I) thiazole aniline compounds disclosed in US Patent 7,232,841 and related filings (US 20080275079) as M3 muscarinic acetylcholine receptor antagonists [1][2]. The patent claims methods of treating M3 mAChR-mediated diseases including asthma, chronic obstructive pulmonary disease (COPD), inflammatory bowel disease (IBD), and urinary incontinence, wherein the compounds inhibit acetylcholine binding to M3 mAChRs [3]. The patent specifically exemplifies compounds with substituted aniline moieties as key pharmacophoric elements. No quantitative Ki/IC50 data for CAS 861508-62-5 is provided in the patent; however, the patent documentation establishes this compound class as a validated starting point for M3 mAChR antagonist lead optimization programs.

M3 mAChR Antagonist Respiratory Disease Urological Disorders

Vendor Purity and Catalog Availability Benchmarking for CAS 861508-62-5 Procurement

CAS 861508-62-5 is available from multiple vendors with consistent purity specifications of ≥98% or 98%, including ChemScene (Cat. CS-0360591, ≥98%, refrigerated storage), Leyan (Cat. 1431261, 98%, RT storage), and Chemenu (Cat. CM893620, 95%+) . In contrast, the regioisomer CAS 712293-69-1 (2-(benzo[d]thiazol-2-yl)-4,6-dichloroaniline) is available from Fluorochem (Cat. F750970, 98%) . Both compounds carry GHS07 hazard classification with H302/H315/H319/H335 hazard statements. The availability of CAS 861508-62-5 from multiple independent suppliers with consistent purity specifications reduces single-source procurement risk compared to compounds with more limited vendor distribution.

Compound Sourcing Purity Specification Catalog Availability

Research and Procurement Application Scenarios for 5-(Benzo[d]thiazol-2-yl)-2,4-dichloroaniline (CAS 861508-62-5)


M3 Muscarinic Acetylcholine Receptor Antagonist Lead Optimization Programs

Based on its inclusion within the Formula (I) scope of US Patent 7,232,841 [1], CAS 861508-62-5 is suitable as a starting scaffold or reference compound for medicinal chemistry programs targeting M3 mAChR antagonists for asthma, COPD, inflammatory bowel disease, or urinary incontinence. The patent documentation establishes the thiazole aniline scaffold as a validated chemotype for this target class, and the specific 2,4-dichloro substitution pattern may confer distinct potency or selectivity profiles relative to other Formula (I) compounds, though direct comparative data are not publicly available.

Physicochemical Property-Driven Hit Triage and Library Design

The elevated LogP of 4.85 for CAS 861508-62-5, compared to non-chlorinated analogs (LogP = 3.14–3.59) , positions this compound as a valuable reference point for establishing lipophilicity-activity relationships in benzothiazole screening libraries. Researchers can use this compound to calibrate assay conditions for more lipophilic benzothiazole derivatives and to evaluate the impact of dichloro substitution on membrane permeability, solubility, and potential off-target partitioning. The consistent TPSA (38.91 Ų) across analogs with varying LogP provides a controlled variable for isolating lipophilicity effects.

Regioisomeric Comparator Studies for Structure-Activity Relationship Elucidation

The availability of both CAS 861508-62-5 (2,4-dichloro, 5-benzothiazolyl substitution) and CAS 712293-69-1 (4,6-dichloro, 2-benzothiazolyl substitution) enables systematic head-to-head evaluation of regioisomeric effects on target binding, cellular activity, and ADME properties. These two compounds share identical molecular formula, TPSA, and hazard classification but differ in LogP by 0.33 units and in storage requirements, providing a controlled pair for isolating the pharmacological consequences of substitution geometry.

Chemical Probe Validation in Kinase Selectivity Panels

Based on class-level SAR evidence demonstrating that chlorine substitution on benzothiazole scaffolds increases kinase inhibition potency (Itk pKi Δ = +0.5; Lck pKi Δ = +0.6) [2], CAS 861508-62-5 may serve as a chemical probe for evaluating off-target kinase activity of M3 mAChR antagonist candidates. Procurement of this compound for broad kinase panel screening could identify selectivity liabilities early in lead optimization, informing subsequent analog design to mitigate polypharmacology risks.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-(benzo[d]thiazol-2-yl)-2,4-dichloroaniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.